Cucurbitacin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-Cancer Properties

Studies have shown that cucurbitacin B exhibits various anti-cancer properties in vitro and in vivo models. These properties include:

- Cell cycle arrest: Cucurbitacin B has been observed to arrest cancer cell division at the G2/M phase []. This disrupts the regular cell cycle progression and hinders uncontrolled proliferation of cancer cells.

- Induction of apoptosis: Cucurbitacin B can trigger apoptosis, or programmed cell death, in various cancer cell lines []. This eliminates unwanted cancer cells.

- Targeting cancer stem cells: Research suggests cucurbitacin B may target cancer stem cells, a subpopulation critical for tumor initiation and drug resistance []. This could be a valuable strategy to overcome treatment challenges.

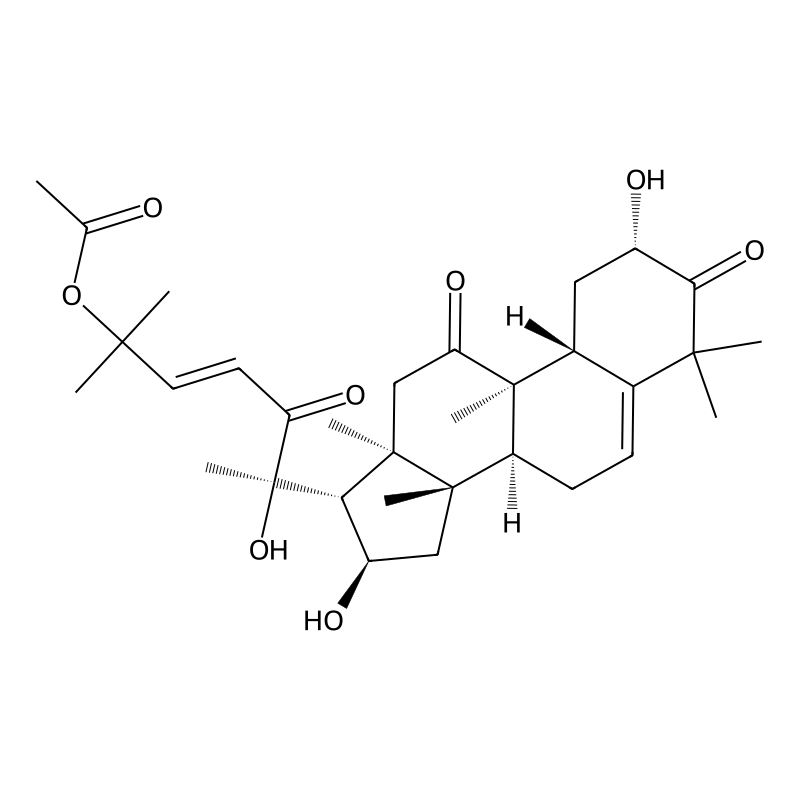

Cucurbitacin B is a naturally occurring tetracyclic triterpenoid compound classified under the cucurbitacin family, primarily isolated from plants in the Cucurbitaceae family, such as Citrullus colocynthis and Cucumis melo. Its chemical formula is , with a molecular weight of approximately 558.712 g/mol. The compound exhibits a characteristic bitter taste, which serves as a defense mechanism against herbivores and pathogens. Cucurbitacin B has garnered attention for its potential pharmacological properties, particularly in oncology and inflammatory conditions, due to its cytotoxic effects on various cancer cell lines .

Cucurbitacin B has demonstrated significant biological activity, particularly in anticancer research. It exhibits potent cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer), with reported IC50 values indicating strong inhibitory effects . The compound's mechanism of action involves the inhibition of the JAK/STAT signaling pathway, leading to apoptosis in tumor cells. Moreover, cucurbitacin B has shown anti-inflammatory properties and potential applications in treating conditions like hepatotoxicity and generalized inflammation .

The synthesis of cucurbitacin B and its derivatives typically involves multi-step organic reactions. One common method includes the cyclization of 2,3-oxidosqualene to form cucurbitadienol, followed by enzymatic modifications leading to cucurbitacin B . Recent studies have also focused on synthesizing derivatives through selective acylation of hydroxyl groups using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine . These synthetic approaches aim to enhance the compound's therapeutic efficacy while reducing associated toxicities.

Cucurbitacin B is primarily researched for its potential applications in cancer therapy due to its cytotoxic properties. It has been investigated as an adjunct treatment in combination with chemotherapeutic agents like gemcitabine for pancreatic cancer, showing synergistic effects that enhance anti-tumor activity without significant toxicity . Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases and conditions related to immune dysfunction .

Research on cucurbitacin B has revealed its interactions with various biological targets. It has a high affinity for human serum albumin, influencing the pharmacokinetics of other drugs such as non-steroidal anti-inflammatory drugs (NSAIDs) by enhancing their binding capacity . Furthermore, studies have indicated that cucurbitacin B can modulate signaling pathways involved in cell proliferation and apoptosis, making it a valuable compound for further investigation in therapeutic contexts .

Cucurbitacin B belongs to a larger family of cucurbitacins, which includes several structurally similar compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cucurbitacin A | Tetracyclic triterpene | Exhibits strong anti-inflammatory and antitumor activities |

| Cucurbitacin C | Tetracyclic triterpene | Known for lower cytotoxicity compared to Cucurbitacin B |

| Cucurbitacin D | Tetracyclic triterpene | Displays different receptor interactions |

| Cucurbitacin E | Tetracyclic triterpene | Commonly associated with bitterness in melons |

| Dihydrocucurbitacin B | Modified derivative | Reduced toxicity while maintaining some anticancer effects |

Cucurbitacin B is unique among these compounds due to its potent cytotoxicity combined with specific signaling pathway modulation capabilities. Its derivatives are actively being studied for enhanced therapeutic profiles that could surpass those of other cucurbitacins .

Cucurbitacin B possesses a molecular formula of C32H46O8, corresponding to a molecular weight of 558.7 grams per mole [1] [2] [3]. The compound's exact mass is 558.31926842 Da, with a monoisotopic mass of 558.31926842 Da [1]. Chemical identification is established through the Chemical Abstracts Service number 6199-67-3 [1] [2].

Structural Elucidation and Characterization

Cucurbitacin B exhibits a complex tetracyclic structure characteristic of the cucurbitacin family, featuring a lanostane skeleton with multiple substitutions [1] [4]. The molecule is classified as a secondary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone, deriving from a hydride of lanostane [1] [4]. The compound presents unsaturation at positions 5 and 23, with a hydroxyl function at C-25 that is acetylated [1] [4].

High-resolution electrospray ionization mass spectrometry analysis confirms the molecular formula, exhibiting ions at 581.3113 (M+Na)+ along with a corresponding dimer peak at 1139.6336 (2M+Na)+ [5]. Nuclear magnetic resonance spectroscopy reveals characteristic signals including three ketone functional groups at δC 202.50, 212.19, and 213.08 ppm in 13C NMR, with one carbonyl participating in an α,β-unsaturated system appearing at δH 6.4 (d, J = 16.5 Hz) and 7.0 (d, J = 16 Hz) in 1H NMR [5]. The presence of δC 170.32 indicates an ester group, while nine methyl groups are observable in the 13C NMR spectrum [5].

The IUPAC nomenclature describes the compound as [(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate [1].

Stereochemistry and Conformational Analysis

Cucurbitacin B contains nine defined atom stereocenters with no undefined stereocenters, demonstrating complete stereochemical definition [1]. The compound exhibits one defined bond stereocenter, specifically the E-configuration of the double bond in the side chain [1]. The stereochemical descriptors (2S,8S,9R,10R,13R,14S,16R,17R) define the absolute configuration at each chiral center [1].

The molecular structure displays specific optical rotation properties, with a specific optical rotation of +88° at 25°C in ethanol (concentration 1.55%) [6] [7]. This positive rotation indicates the compound's dextrorotatory nature, consistent with its defined absolute stereochemistry.

Conformational analysis reveals the compound maintains a rigid tetracyclic framework with limited conformational flexibility. The presence of multiple ring systems constrains the overall molecular geometry, while the side chain at position 17 exhibits greater conformational freedom due to its reduced ring constraints [3].

Physical and Chemical Properties

Physical Properties

Cucurbitacin B appears as a crystalline solid at room temperature, typically forming crystals from absolute ethanol [6] [7]. The compound exhibits a characteristic white to beige coloration and possesses a melting point of 184-186°C [6] [7]. The substance demonstrates hygroscopic properties, requiring storage in dry conditions at 2-8°C [6].

Chemical Properties

The compound displays amphiphilic characteristics with variable solubility profiles. In dimethyl sulfoxide, Cucurbitacin B demonstrates good solubility at 10 mg/mL, producing clear solutions [6] [8]. Ethanol solubility reaches 50 mg/mL (89.49 mM), while the compound remains essentially insoluble in water [8]. The predicted pKa value of 12.60±0.29 indicates weak acidic properties [6].

Spectroscopic properties include a characteristic UV absorption maximum at 290 nm in ethanol [6] [7]. The compound exhibits strong infrared absorptions at 3400 cm⁻¹ corresponding to O-H stretching and at 1705 cm⁻¹ representing C=O stretching vibrations [9].

Computed Properties

Advanced computational analysis reveals a topological polar surface area of 138 Ų, indicating moderate polarity [1]. The compound possesses three hydrogen bond donors and eight hydrogen bond acceptors, contributing to its interaction potential with biological targets [1]. The XLogP3-AA value of 2.6 suggests moderate lipophilicity, while six rotatable bonds provide structural flexibility primarily in the side chain region [1].

Structural Relationship to Other Cucurbitacins

Cucurbitacin B shares the fundamental 19-(10→9β)-abeo-10α-lanost-5-ene ring skeleton common to all cucurbitacins [10] [11]. The distinguishing feature from the steroidal nucleus lies in the methyl group location at C-9 rather than C-10 [10] [12]. Most cucurbitacins, including Cucurbitacin B, are tetracyclic, though some variants possess additional rings due to formal cyclization between C-16 and C-24 [10] [12].

The structural differentiation among cucurbitacins primarily involves variations in functional group arrangements on rings A and C, side chain diversity, and stereochemical considerations [10] [13]. Cucurbitacin B differs from Cucurbitacin D by the presence of an acetyl group at the 25-OH position, while Cucurbitacin D lacks this acetylation [13] [14]. Compared to Cucurbitacin E, which features an acetoxy group at the C-25 position, Cucurbitacin B maintains an open chain C-25 side group with hydroxyl functionality at the C-16 position [15].

The relationship to Cucurbitacin I demonstrates further structural diversity, where Cucurbitacin I presents a carbonyl group at C-19 and a hydroxymethyl group at C-24, contrasting with the structural arrangement in Cucurbitacin B [15]. These minor structural variations significantly impact biological activity profiles, with each cucurbitacin variant demonstrating distinct pharmacological properties.

Functional Group Analysis

Cucurbitacin B contains multiple functionally significant groups that contribute to its biological activity and chemical reactivity [12]. The molecule features numerous keto, hydroxyl, and acetoxy groups, distinguishing it from most other tetracyclic triterpenes through its high degree of unsaturation [12].

Ketone Groups

The compound possesses three ketone functional groups, as confirmed by 13C NMR analysis showing carbonyl signals at δC 202.50, 212.19, and 213.08 ppm [5]. One ketone participates in an α,β-unsaturated system, creating a Michael acceptor site that enables covalent binding with nucleophilic amino acid residues in proteins [16] [17]. This α,β-unsaturated ketone moiety represents a critical pharmacophore responsible for many of the compound's biological activities [16] [17].

Hydroxyl Groups

Multiple hydroxyl groups are present throughout the molecular structure, including secondary and tertiary alcohol functionalities [1] [4]. The hydroxyl group at C-2 exists in β-configuration, while the C-16 hydroxyl maintains α-stereochemistry [1]. These hydroxyl groups contribute to the compound's polarity and enable hydrogen bonding interactions with biological targets.

Acetyl Group

The acetyl functionality at C-25 distinguishes Cucurbitacin B from several related cucurbitacins [1] [4]. This ester group, confirmed by the 13C NMR signal at δC 170.32, influences the compound's solubility properties and metabolic susceptibility [5]. The acetyl group can undergo hydrolysis under physiological conditions, potentially affecting the compound's biological activity and pharmacokinetic profile.

Alkene Functionality

The molecule contains two sites of unsaturation, specifically at positions 5 and 23 [1] [4]. The C-5 double bond is incorporated within the tetracyclic framework, while the C-23 alkene exists in E-configuration within the side chain [1]. These unsaturated regions contribute to the molecule's reactivity and serve as potential sites for metabolic modification.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

EIGHT BIOLOGICALLY ACTIVE CUCURBITACINS ISOLATED FROM ROOTS OF BRYONIA ALBA, INCLUDING CUCURBITACIN B, WERE CYTOTOXIC IN TISSUE CULTURES OF KB & HELA CELLS. CUCURBITACIN B WAS EFFECTIVE ON TRANSPLANTABLE SARCOMA 180 & EHRLICH ASCITES CARCINOMA IN MICE.

IN RATS WITH IM WALKER CARCINOSARCOMA 256 & IN MICE WITH LEWIS LUNG CARCINOMA, ADMIN OF CUCURBITACIN B 0.8-1.6 MG/KG INHIBITED TUMOR DEVELOPMENT BUT THE LOW MARGIN BETWEEN ACTIVE & TOXIC DOSES RENDERED THE MATERIAL UNPROMISING AS A THERAPEUTIC AGENT.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

DETERMINATION OF CUCURBITACINS IN PLANT PREPN BY HIGH PRESSURE LIQUID CHROMATOGRAPHY & UV DETECTION AT 230 NM.

Dates

2: Qin S, Li J, Si Y, He Z, Zhang T, Wang D, Liu X, Guo Y, Zhang L, Li S, Li Q, Liu Y. Cucurbitacin B induces inhibitory effects via CIP2A/PP2A/Akt pathway in glioblastoma multiforme. Mol Carcinog. 2018 Feb 2. doi: 10.1002/mc.22789. [Epub ahead of print] PubMed PMID: 29393542.

3: Zhou J, Zhao T, Ma L, Liang M, Guo YJ, Zhao LM. Cucurbitacin B and SCH772984 exhibit synergistic anti-pancreatic cancer activities by suppressing EGFR, PI3K/Akt/mTOR, STAT3 and ERK signaling. Oncotarget. 2017 Oct 9;8(61):103167-103181. doi: 10.18632/oncotarget.21704. eCollection 2017 Nov 28. PubMed PMID: 29262554; PubMed Central PMCID: PMC5732720.

4: Sallam AM, Esmat A, Abdel-Naim AB. Cucurbitacin-B attenuates CCl(4) -induced hepatic fibrosis in mice through inhibition of STAT-3. Chem Biol Drug Des. 2017 Dec 17. doi: 10.1111/cbdd.13160. [Epub ahead of print] PubMed PMID: 29250925.

5: Zou C, Liu G, Liu S, Liu S, Song Q, Wang J, Feng Q, Su Y, Li S. Cucurbitacin B acts a potential insect growth regulator by antagonizing 20-hydroxyecdysone activity. Pest Manag Sci. 2017 Dec 4. doi: 10.1002/ps.4817. [Epub ahead of print] PubMed PMID: 29205800.

6: Mallick MN, Khan W, Parveen R, Ahmad S, Sadaf, Najm MZ, Ahmad I, Husain SA. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches. Pharmacogn Mag. 2017 Oct;13(Suppl 3):S595-S606. doi: 10.4103/pm.pm_397_16. Epub 2017 Oct 11. PubMed PMID: 29142420; PubMed Central PMCID: PMC5669103.

7: Garg S, Kaul SC, Wadhwa R. Cucurbitacin B and cancer intervention: Chemistry, biology and mechanisms (Review). Int J Oncol. 2018 Jan;52(1):19-37. doi: 10.3892/ijo.2017.4203. Epub 2017 Nov 10. PubMed PMID: 29138804.

8: Wang Z, Zhu W, Gao M, Wu C, Yang C, Yang J, Wu G, Yang B, Kuang H. Simultaneous determination of cucurbitacin B and cucurbitacin E in rat plasma by UHPLC-MS/MS: A pharmacokinetics study after oral administration of cucurbitacin tablets. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Oct 15;1065-1066:63-69. doi: 10.1016/j.jchromb.2017.09.024. Epub 2017 Sep 18. PubMed PMID: 28946127.

9: Qu Y, Cong P, Lin C, Deng Y, Li-Ling J, Zhang M. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells. Oncol Lett. 2017 Jul;14(1):145-152. doi: 10.3892/ol.2017.6148. Epub 2017 May 10. PubMed PMID: 28693146; PubMed Central PMCID: PMC5494940.

10: Zhang ZR, Gao MX, Yang K. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways. Exp Ther Med. 2017 Jul;14(1):805-812. doi: 10.3892/etm.2017.4547. Epub 2017 Jun 6. PubMed PMID: 28673003; PubMed Central PMCID: PMC5488743.

11: Marostica LL, de Barros ALB, Oliveira J, Salgado BS, Cassali GD, Leite EA, Cardoso VN, Lang KL, Caro MSB, Durán FJ, Schenkel EP, de Oliveira MC, Simões CMO. Antitumor effectiveness of a combined therapy with a new cucurbitacin B derivative and paclitaxel on a human lung cancer xenograft model. Toxicol Appl Pharmacol. 2017 Aug 15;329:272-281. doi: 10.1016/j.taap.2017.06.007. Epub 2017 Jun 10. PubMed PMID: 28610991.

12: Wang X, Tanaka M, Peixoto HS, Wink M. Cucurbitacins: elucidation of their interactions with the cytoskeleton. PeerJ. 2017 May 30;5:e3357. doi: 10.7717/peerj.3357. eCollection 2017. PubMed PMID: 28584704; PubMed Central PMCID: PMC5452965.

13: Liu X, Duan C, Ji J, Zhang T, Yuan X, Zhang Y, Ma W, Yang J, Yang L, Jiang Z, Yu H, Liu Y. Cucurbitacin B induces autophagy and apoptosis by suppressing CIP2A/PP2A/mTORC1 signaling axis in human cisplatin resistant gastric cancer cells. Oncol Rep. 2017 Jul;38(1):271-278. doi: 10.3892/or.2017.5648. Epub 2017 May 18. PubMed PMID: 28534965.

14: Xiao Y, Yang Z, Wu QQ, Jiang XH, Yuan Y, Chang W, Bian ZY, Zhu JX, Tang QZ. Cucurbitacin B Protects Against Pressure Overload Induced Cardiac Hypertrophy. J Cell Biochem. 2017 Nov;118(11):3899-3910. doi: 10.1002/jcb.26041. Epub 2017 May 23. PubMed PMID: 28390176.

15: Bajcsik N, Pfab R, Pietsch J. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 May 1;1052:128-134. doi: 10.1016/j.jchromb.2017.03.030. Epub 2017 Mar 28. PubMed PMID: 28376351.

16: Hua S, Liu X, Lv S, Wang Z. Protective Effects of Cucurbitacin B on Acute Lung Injury Induced by Sepsis in Rats. Med Sci Monit. 2017 Mar 18;23:1355-1362. PubMed PMID: 28315572; PubMed Central PMCID: PMC5367850.

17: Ding X, Chi J, Yang X, Hao J, Liu C, Zhu C, Wang X, Liu X, Niu Y, Ji W, Chen D, Wu X. Cucurbitacin B synergistically enhances the apoptosis-inducing effect of arsenic trioxide by inhibiting STAT3 phosphorylation in lymphoma Ramos cells. Leuk Lymphoma. 2017 Oct;58(10):2439-2451. doi: 10.1080/10428194.2017.1289521. Epub 2017 Feb 20. PubMed PMID: 28278714.

18: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. Doxorubicin has a synergistic cytotoxicity with cucurbitacin B in anaplastic thyroid carcinoma cells. Tumour Biol. 2017 Feb;39(2):1010428317692252. doi: 10.1177/1010428317692252. PubMed PMID: 28218042.

19: Touihri-Barakati I, Kallech-Ziri O, Ayadi W, Kovacic H, Hanchi B, Hosni K, Luis J. Cucurbitacin B purified from Ecballium elaterium (L.) A. Rich from Tunisia inhibits α5β1 integrin-mediated adhesion, migration, proliferation of human glioblastoma cell line and angiogenesis. Eur J Pharmacol. 2017 Feb 15;797:153-161. doi: 10.1016/j.ejphar.2017.01.006. Epub 2017 Jan 17. PubMed PMID: 28108377.

20: Niu Y, Sun W, Lu JJ, Ma DL, Leung CH, Pei L, Chen X. PTEN Activation by DNA Damage Induces Protective Autophagy in Response to Cucurbitacin B in Hepatocellular Carcinoma Cells. Oxid Med Cell Longev. 2016;2016:4313204. doi: 10.1155/2016/4313204. Epub 2016 Nov 30. PubMed PMID: 28042385; PubMed Central PMCID: PMC5155108.